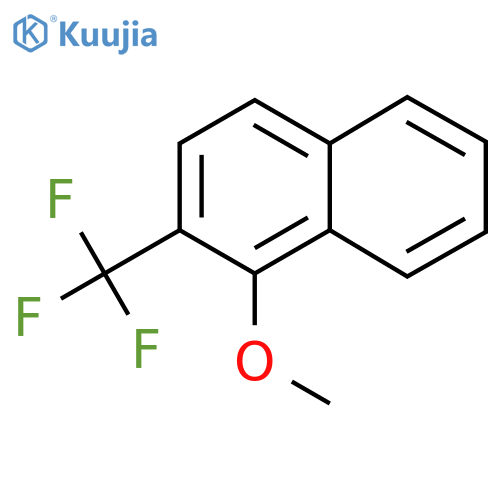Cas no 36440-21-8 (1-Methoxy-2-(trifluoromethyl)naphthalene)
1-メトキシ-2-(トリフルオロメチル)ナフタレンは、ナフタレン骨格にメトキシ基とトリフルオロメチル基が導入された芳香族化合物です。高い熱安定性と化学的安定性を示し、有機合成中間体として有用です。特に、医薬品や農薬の合成において、フッ素導入基盤としての応用が期待されます。トリフルオロメチル基の強い電子求引性により、求電子反応や遷移金属触媒反応での反応性制御が可能です。また、メトキシ基の立体障害効果を活かした選択的反応にも適しています。極性溶媒への溶解性が良好で、精製や反応条件の最適化が容易な点も特徴です。

36440-21-8 structure
商品名:1-Methoxy-2-(trifluoromethyl)naphthalene
CAS番号:36440-21-8
MF:C12H9F3O
メガワット:226.194473981857
CID:4935984
1-Methoxy-2-(trifluoromethyl)naphthalene 化学的及び物理的性質
名前と識別子
-
- 1-Methoxy-2-(trifluoromethyl)naphthalene
-
- インチ: 1S/C12H9F3O/c1-16-11-9-5-3-2-4-8(9)6-7-10(11)12(13,14)15/h2-7H,1H3
- InChIKey: HFHBCHCRCZNCPM-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=C2C=CC=CC2=C1OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 239
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 4
1-Methoxy-2-(trifluoromethyl)naphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001443-250mg |
1-Methoxy-2-(trifluoromethyl)naphthalene |
36440-21-8 | 98% | 250mg |
$714.00 | 2023-09-02 | |
| Alichem | A219001443-500mg |
1-Methoxy-2-(trifluoromethyl)naphthalene |
36440-21-8 | 98% | 500mg |
$1019.20 | 2023-09-02 | |
| Alichem | A219001443-1g |
1-Methoxy-2-(trifluoromethyl)naphthalene |
36440-21-8 | 98% | 1g |
$1600.75 | 2023-09-02 |
1-Methoxy-2-(trifluoromethyl)naphthalene 関連文献
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
36440-21-8 (1-Methoxy-2-(trifluoromethyl)naphthalene) 関連製品
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
